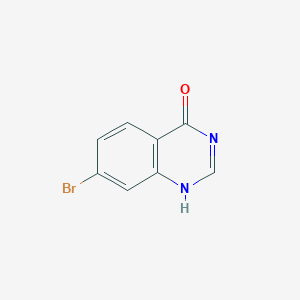
7-bromo-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its distinct chemical structure and biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 7-bromo-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated and collected, resulting in the final product .
Analyse Des Réactions Chimiques
7-bromo-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosgene and imidazole under anhydrous conditions. The major products formed from these reactions include imidazolium chloride and other derivatives .
Applications De Recherche Scientifique
Anticancer Activity
7-Bromo-1H-quinazolin-4-one has been investigated as an antitumor agent . Its mechanism involves the inhibition of specific enzymes and pathways associated with cancer progression. For instance, it has been shown to inhibit the deubiquitinase USP7, which plays a crucial role in tumorigenesis through the p53-MDM2-USP7 pathway. Compounds derived from this scaffold exhibited IC50 values as low as 1.537 μM against USP7, highlighting their potential as cancer therapeutics .
Antibacterial Properties
Research indicates that 7-bromo derivatives possess notable antibacterial activity . Studies have demonstrated effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics . The compound's ability to disrupt bacterial cell function is under investigation, with promising results in preliminary microbiological screenings.
Neurological Applications
Recent studies have explored the compound's potential as a negative allosteric modulator for the mGlu7 receptor, which is implicated in neurological disorders such as schizophrenia. The compound ALX-171, a derivative of quinazolin-4-one, showed significant antipsychotic-like effects in animal models, indicating that this class of compounds could lead to novel treatments for mental health conditions .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinazoline derivatives:
- USP7 Inhibition Study : A study focused on the design and synthesis of quinazoline derivatives found that certain compounds significantly inhibited USP7 with promising results in gastric cancer models .
- Dual Inhibitors Development : Research has highlighted the development of dual PI3K/HDAC inhibitors based on quinazoline scaffolds, demonstrating improved therapeutic profiles for cancer treatment .
- Antimicrobial Screening : A microbiological screening revealed that novel quinazolinone derivatives exhibited potent antibacterial activity against various pathogens, warranting further investigation into their clinical applications .
Mécanisme D'action
The mechanism of action of 7-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It functions by inhibiting certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
7-bromo-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or biological activities. For instance, compounds like acetazolamide and tranexamic acid share some similarities in terms of their mechanism of action and therapeutic applications. this compound stands out due to its distinct chemical structure and broader range of applications .
Propriétés
IUPAC Name |
7-bromo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKKMYSCAYXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













